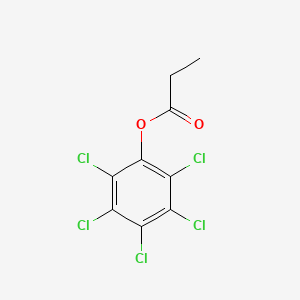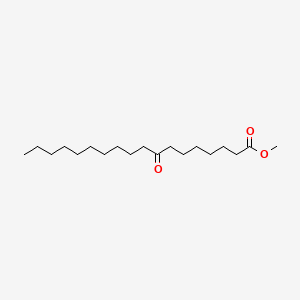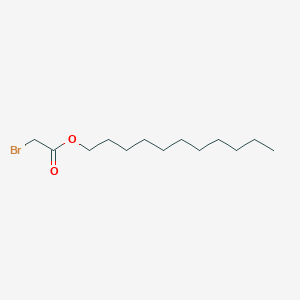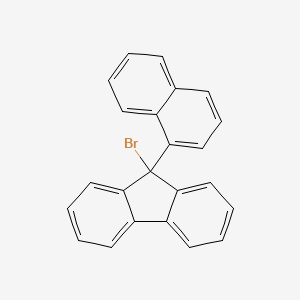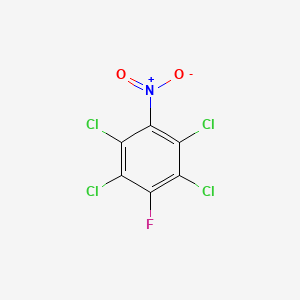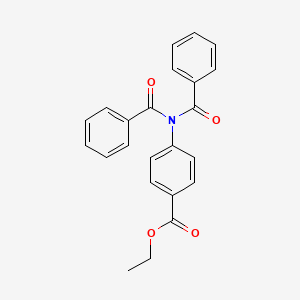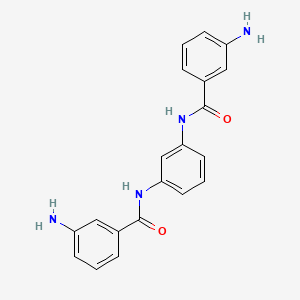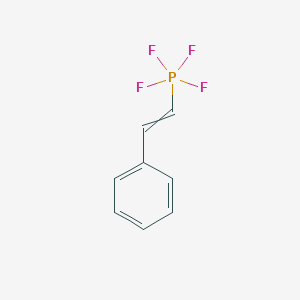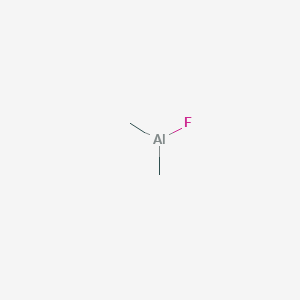
Fluoro(dimethyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(dimethyl)alumane, with the molecular formula C₂H₆AlF, is an organoaluminum compound It is characterized by the presence of a fluorine atom and two methyl groups attached to an aluminum center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluoro(dimethyl)alumane can be synthesized through several methods. One common approach involves the reaction of dimethylaluminum chloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous nature of the reagents. The process often includes steps for purification and isolation of the compound to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Fluoro(dimethyl)alumane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different organoaluminum compounds.
Oxidation and Reduction Reactions: The aluminum center can participate in redox reactions, altering its oxidation state and forming new products.
Coordination Reactions: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., oxygen, peroxides) and reducing agents (e.g., lithium aluminum hydride) are used.
Coordination Reactions: Transition metals such as palladium, platinum, and nickel are often involved in these reactions.
Major Products Formed:
Substitution Reactions: New organoaluminum compounds with different substituents.
Oxidation and Reduction Reactions: Aluminum oxides or reduced aluminum species.
Coordination Reactions: Metal complexes with potential catalytic properties.
Wissenschaftliche Forschungsanwendungen
Fluoro(dimethyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings, due to its ability to introduce fluorine atoms into organic frameworks.
Wirkmechanismus
The mechanism by which fluoro(dimethyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom, being electrophilic, can coordinate with nucleophiles, facilitating the formation of new bonds. The presence of the fluorine atom enhances the compound’s reactivity by increasing the electrophilicity of the aluminum center. This allows for selective and efficient transformations in both synthetic and catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Fluoro(dimethyl)alumane can be compared with other organoaluminum compounds such as:
Trimethylaluminum (Al(CH₃)₃): Unlike this compound, trimethylaluminum lacks a fluorine atom, resulting in different reactivity and applications.
Dimethylaluminum chloride (Al(CH₃)₂Cl):
Diethylaluminum fluoride (Al(C₂H₅)₂F): Similar to this compound, but with ethyl groups instead of methyl groups, leading to variations in physical and chemical properties.
This compound’s uniqueness lies in the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specialized applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
753-55-9 |
|---|---|
Molekularformel |
C2H6AlF |
Molekulargewicht |
76.05 g/mol |
IUPAC-Name |
fluoro(dimethyl)alumane |
InChI |
InChI=1S/2CH3.Al.FH/h2*1H3;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
GNTRBBGWVVMYJH-UHFFFAOYSA-M |
Kanonische SMILES |
C[Al](C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


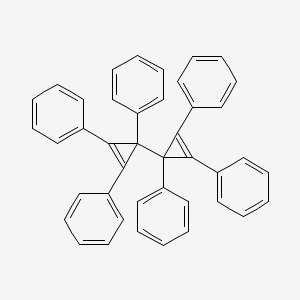
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
